molecular formula C16H17N5O2 B2504401 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 955839-13-1

2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2504401
CAS No.: 955839-13-1
M. Wt: 311.345
InChI Key: NENXSIGROHWWLT-UHFFFAOYSA-N
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Description

2-(1-(2,4-Dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a high-quality chemical reagent designed for research and development purposes. This compound belongs to the pyrazolo[3,4-d]pyridazinone family, a privileged scaffold in medicinal chemistry known for its diverse biological potential. The structure features a 2,4-dimethylphenyl substitution on the pyrazole nitrogen and an acetamide moiety at the 6-position, which is a common functionalization point for optimizing pharmacokinetic properties and target binding . While the specific mechanism of action for this exact compound is subject to ongoing research, molecules within this structural class have been extensively investigated as key intermediates and core templates for the synthesis of novel functionalized heterocycles . Researchers utilize such compounds in building diverse chemical libraries for high-throughput screening, particularly in the discovery of new pharmacophores. The presence of both hydrogen bond donors/acceptors and aromatic systems makes it a valuable candidate for exploring structure-activity relationships (SAR) in drug discovery projects. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-9-4-5-13(10(2)6-9)21-15-12(7-18-21)11(3)19-20(16(15)23)8-14(17)22/h4-7H,8H2,1-3H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENXSIGROHWWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H25N5O3
  • Molecular Weight : 395.5 g/mol
  • Purity : Typically 95% .

Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class may exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways. The inhibition of COX-II is particularly relevant for the development of anti-inflammatory drugs.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of various pyrazole derivatives. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.52 to 22.25 μM against COX-II . This suggests that the compound could be a candidate for further development as an anti-inflammatory agent.

Antibacterial Activity

Research has also pointed towards the antibacterial properties of related pyrazole compounds. One study reported that derivatives exhibited broad-spectrum antibacterial activity, indicating that modifications in the pyrazolo structure could enhance efficacy against various bacterial strains .

Case Study 1: COX-II Inhibition

In a comparative study involving multiple pyrazole derivatives, one compound exhibited an IC50 value of 0.011 μM against COX-II, significantly more potent than traditional NSAIDs like Rofecoxib . This suggests that this compound may exhibit similar or enhanced potency.

Case Study 2: In Vivo Studies

In vivo models demonstrated that certain pyrazole derivatives led to a substantial reduction in inflammation markers and pain responses. For example, a derivative showed a 64.28% inhibition rate compared to Celecoxib's 57.14% . Such findings underscore the therapeutic potential of this class of compounds in treating inflammatory diseases.

Comparison Table of Biological Activities

Compound NameIC50 (COX-II)Anti-inflammatory ActivityAntibacterial Activity
Compound A0.011 μMHighModerate
Compound B0.52 μMModerateHigh
Target Compound TBD TBD TBD

Scientific Research Applications

Medicinal Chemistry

A. Anti-inflammatory Activity

Research has indicated that compounds with similar structural features to 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. A study highlighted that certain pyrazole derivatives showed potent COX-II inhibition with IC50 values significantly lower than standard anti-inflammatory drugs like Rofecoxib and Celecoxib .

B. Antimicrobial Properties

The compound's potential as an antimicrobial agent is also noteworthy. Similar compounds have been tested for their antibacterial activities against various pathogens. For example, derivatives with pyrazole and pyridazine frameworks have shown promising results against Escherichia coli and Staphylococcus aureus, indicating that the structural characteristics of these compounds may enhance their efficacy as antibiotics .

Synthesis and Structural Insights

A. Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyrazolo-pyridazine core followed by acetamide functionalization.

B. Structural Characterization

Crystallographic studies provide insights into the compound's molecular structure, revealing a planar arrangement conducive to biological activity due to effective π-stacking interactions . The bond lengths and angles within the pyrazole ring suggest significant electronic delocalization, which may contribute to its reactivity and interaction with biological targets.

Case Studies

Study Focus Findings
Chahal et al., 2023COX-II InhibitionCompounds similar to the target compound showed IC50 values as low as 0.011 μM against COX-II .
El-Saghier et al., 2023Antibacterial ActivityNovel derivatives exhibited up to 80% inhibition against E. coli, highlighting potential for antibiotic development .
Alegaon et al., 2023Anti-inflammatory ScreeningIdentified several pyrazole derivatives with effective COX-II inhibition comparable to established drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Pyridazine/Pyridine Derivatives

The following analogs share the pyrazolo-fused heterocyclic core but differ in substituents and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) References
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide C28H23ClN4O3 498.0 4-Cl-phenyl, 4-OCH3-acetamide 209–211
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide C27H20ClN5O4 513.9 4-Cl-phenyl, 4-NO2-acetamide 231–233
2-(4-Methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide C21H16F3N5O2 427.4 CF3-phenyl acetamide N/A
N-(2,4-Difluorophenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide C24H21F2N5O2 449.4 2,4-F2-phenyl acetamide N/A
Key Observations:

Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., -NO2 in ) increase molecular polarity, reflected in higher melting points (231–233°C) compared to electron-donating groups like -OCH3 (209–211°C) .

Synthetic Methods: Most analogs are synthesized via nucleophilic substitution or condensation reactions. For example, pyrazolo-pyridine-N-acetamides are prepared by reacting pyrazolo-pyridinones with substituted anilides in DMF with K2CO3 .

Acetamide-Functionalized Heterocycles Beyond Pyrazolo Cores

Several acetamide derivatives with pesticidal or bioactive applications share structural motifs but differ in core heterocycles:

Compound Name Core Structure Key Features Application References
Alachlor Chloroacetamide 2,6-Diethylphenyl, methoxymethyl Herbicide
Pretilachlor Chloroacetamide 2,6-Diethylphenyl, propoxyethyl Herbicide
6-(Substituted-phenyl)pyrimidin-4-yl benzooxazine Benzooxazine-pyrimidine Amino-pyrimidine, substituted phenyl Antimicrobial
Key Observations:
  • Functional Group Diversity : Unlike the target compound, pesticidal acetamides (e.g., alachlor) prioritize chloro-substituents for herbicidal activity .

Spectroscopic Characterization

  • IR Spectroscopy : Stretching frequencies for C=O (1668–1682 cm⁻¹) and -NH (3329–3333 cm⁻¹) are consistent across analogs .
  • 1H NMR : Methyl groups on the pyrazolo core resonate at δ 1.80–1.88 ppm, while acetamide -NH protons appear at δ 10.09–10.13 ppm .

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